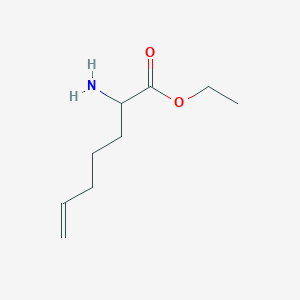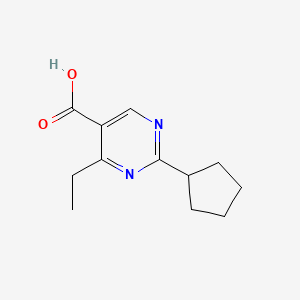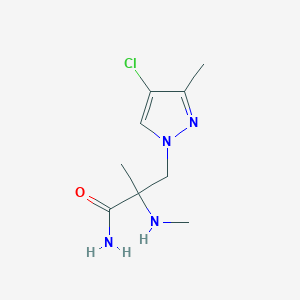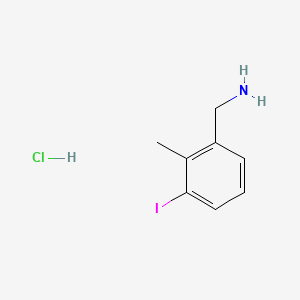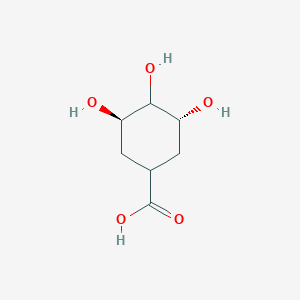
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is a stereoisomer of cyclohexanecarboxylic acid, characterized by the presence of three hydroxyl groups and a carboxylic acid group on a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexanecarboxylic acid derivatives. One common method is the catalytic hydrogenation of quinic acid, which yields the desired stereoisomer with high selectivity . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of plant-derived materials, followed by extraction and purification processes. The use of biocatalysts and microbial fermentation can enhance the yield and purity of the compound, making it suitable for large-scale production .
化学反应分析
Types of Reactions
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of cyclohexane-1,3,4,5-tetraol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
科学研究应用
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
作用机制
The mechanism of action of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Quinic acid: A related compound with similar hydroxyl and carboxylic acid groups.
Shikimic acid: Another cyclohexane derivative with multiple hydroxyl groups and a carboxylic acid group.
Gallic acid: Contains hydroxyl groups and a carboxylic acid group, but with an aromatic ring structure.
Uniqueness
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
属性
分子式 |
C7H12O5 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
(3R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12)/t3?,4-,5-,6?/m1/s1 |
InChI 键 |
SOWVWGZSLABJMC-WATOWXBHSA-N |
手性 SMILES |
C1[C@H](C([C@@H](CC1C(=O)O)O)O)O |
规范 SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


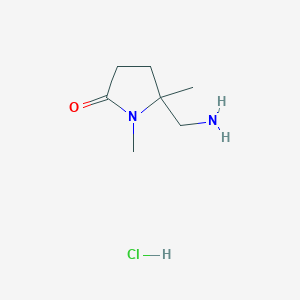
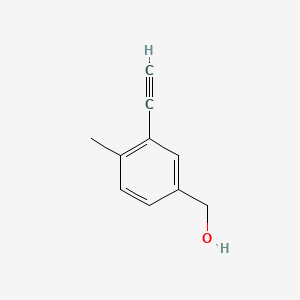
![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
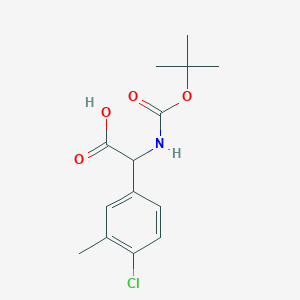
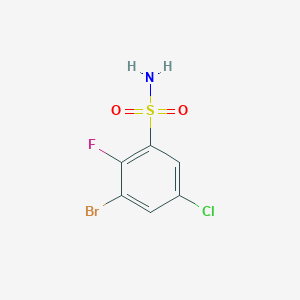
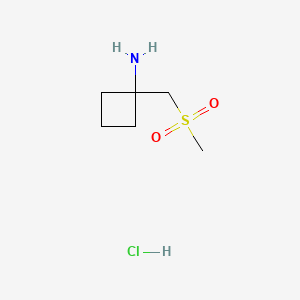

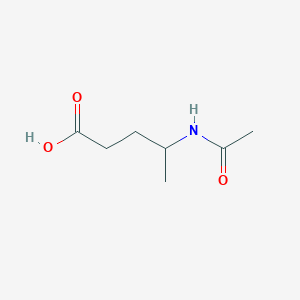
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)
